molecular formula C9H12F3N3 B1418991 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine CAS No. 1153265-18-9

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B1418991
M. Wt: 219.21 g/mol
InChI Key: AQRVZTOQDFOBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” is a chemical compound that is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” include a molecular weight of 219.21 . The compound is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Shevchuk et al. (2012) details the synthesis of 3- and 4-(1H-azol-1-yl)piperidines, a category that includes compounds similar to 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine. This process involves the arylation of azoles with bromopyridines and subsequent reduction, indicating a method for creating variants of the compound (Shevchuk et al., 2012).

Biological Activity and Potential Therapeutic Applications

  • Neurological Disorders: Wright et al. (1999) identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting potential therapeutic applications in neurological disorders, such as Parkinson's disease (Wright et al., 1999).
  • Anti-Inflammatory Agents: A study by Li et al. (2015) discovered novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives with significant anti-inflammatory activity, indicating the potential of related compounds in treating inflammation (Li et al., 2015).

Chemical Synthesis and Structural Studies

  • Research by Mundwiler et al. (2004) on mixed ligand tricarbonyl complexes, involving imidazole and benzyl isocyanide, highlights the versatility of imidazole derivatives in complex chemical syntheses. This research is pertinent to understanding the broader chemical applications of 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine (Mundwiler et al., 2004).

Antimicrobial Activity

  • A study by Anisetti et al. (2012) synthesized novel quinolinone derivatives with significant antimicrobial activity, providing insight into the potential antimicrobial applications of related compounds, such as 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine (Anisetti et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, “4-(Trifluoromethyl)piperidine hydrochloride”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to “3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine”.

properties

IUPAC Name

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h5-6,13H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRVZTOQDFOBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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